Home > Products > Screening Compounds P60561 > (R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one
(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one - 934343-74-5

(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one

Catalog Number: EVT-287158
CAS Number: 934343-74-5
Molecular Formula: C20H18FN5O2
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one is a novel, synthetic small molecule inhibitor of heat shock protein 90 (Hsp90) [, , , , , , , , ]. Hsp90 is a molecular chaperone crucial for the proper folding, stability, and function of numerous client proteins, many of which are involved in oncogenic signaling pathways [, , , , , , , , ]. This makes Hsp90 an attractive target for cancer therapy [, , , , ].

(R)-2-Amino-7-(4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydro-6H-pyrido(4,3-d)pyrimidin-5-one exhibits high potency and selectivity for Hsp90, demonstrating significant antitumor activity in preclinical studies [, , , , , , , , , , , , ]. It disrupts Hsp90 function, leading to the degradation of client proteins and subsequent inhibition of multiple oncogenic signaling pathways [, , , , , , , , , , , , ].

17-Allylamino-17-demethoxygeldanamycin (17-AAG)

Compound Description: 17-Allylamino-17-demethoxygeldanamycin (17-AAG) is a first-generation HSP90 inhibitor. [] It binds to the ATP-binding site of HSP90, leading to the degradation of client proteins. []

Relevance: 17-AAG serves as a benchmark for comparing the potency and efficacy of newer HSP90 inhibitors like NVP-HSP990. Studies have shown that NVP-HSP990 demonstrates superior potency and a better toxicity profile compared to 17-AAG in various cancer cell lines and in vivo models. [, , , ]

NVP-AUY922

Compound Description: NVP-AUY922 is a second-generation HSP90 inhibitor. [, , ] It exhibits higher potency than first-generation inhibitors like 17-AAG. [] NVP-AUY922 effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines. [, ]

Relevance: Similar to NVP-HSP990, NVP-AUY922 represents a newer generation of HSP90 inhibitors with improved potency. [] While both compounds share the same molecular target and demonstrate potent antitumor activity, they possess distinct chemical structures. [, ] The comparative efficacy and safety profiles of NVP-HSP990 and NVP-AUY922 are discussed in various studies. [, ]

PU-H71

Compound Description: PU-H71 is a second-generation HSP90 inhibitor with greater potency than 17-AAG. [] It effectively inhibits cell proliferation and induces cell cycle arrest and apoptosis in various cancer cell lines. []

Relevance: PU-H71, along with NVP-AUY922 and NVP-HSP990, represents a newer class of HSP90 inhibitors with improved potency compared to first-generation inhibitors like 17-AAG. [] Despite sharing the same target, these compounds have different chemical structures, potentially leading to varying pharmacological properties. []

STA-9090

Compound Description: STA-9090 is an HSP90 inhibitor. [] It exhibits potent antiproliferative and pro-apoptotic effects, particularly when combined with PI3K inhibitors in adrenocortical carcinoma (ACC) cells. []

Relevance: Both STA-9090 and NVP-HSP990 target HSP90. [] While their specific binding affinities and mechanisms of action might differ, both compounds highlight the potential of HSP90 inhibition as a therapeutic strategy for various cancers, including ACC. []

Luminespib

Compound Description: Luminespib is an HSP90 inhibitor. [] Studies have explored its use in combination with HDAC inhibitors and cisplatin for treating ovarian cancer. []

Relevance: Luminespib, like NVP-HSP990, belongs to the class of HSP90 inhibitors. [] The research highlights the potential of HSP90 inhibition as a therapeutic target in various cancer types, including ovarian cancer, and explores potential synergistic effects with other anticancer agents. []

BKM-120

Compound Description: BKM-120 is a PI3K inhibitor. [, ] It has been investigated for its potential to enhance radiotherapy in Glioblastoma Multiforme (GBM) treatment. [, ]

Relevance: While BKM-120 targets PI3K and NVP-HSP990 targets HSP90, research has explored their combined use in GBM treatment. [, ] This combination suggests a potential synergistic effect in targeting multiple signaling pathways involved in tumor growth and survival. [, ]

Silvestrol Aglycone

Compound Description: Silvestrol Aglycone is a natural compound with potent inhibitory activity against the Plasmodium falciparum parasite, the causative agent of malaria. [] It shows dual-stage antiplasmodial activity, targeting both the asexual blood stage and transmission stages. []

Relevance: While structurally unrelated to NVP-HSP990, silvestrol aglycone emerged from a transcriptomics-guided drug repurposing study that identified NVP-HSP990 as a potential antimalarial agent. [] This suggests potential for NVP-HSP990 to be repurposed for malaria treatment, highlighting its potential for broader therapeutic applications. []

Overview

NVP-HSP990 is a novel, orally bioavailable inhibitor of heat shock protein 90, which has garnered attention for its potential in cancer therapy. The compound is characterized by its ability to disrupt the function of heat shock protein 90, a molecular chaperone that plays a critical role in the stabilization and activity of various oncogenic proteins. The International Union of Pure and Applied Chemistry name for NVP-HSP990 is (R)-2-amino-7-((R)-4-fluoro-2-(6-methoxypyridin-2-yl)phenyl)-4-methyl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one. This compound has shown potent antiproliferative activity across multiple tumor cell lines and primary patient samples both in vitro and in vivo .

Source and Classification

NVP-HSP990 was developed at the Novartis Institutes for BioMedical Research as part of a broader effort to identify effective heat shock protein inhibitors. It belongs to the class of small-molecule inhibitors targeting heat shock protein 90, which is implicated in cancer cell proliferation and survival. The compound exhibits selectivity against various isoforms of heat shock protein 90, including Hsp90α, Hsp90β, and GRP94, making it a promising candidate for targeted cancer therapies .

Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

NVP-HSP990 has a unique molecular structure characterized by several functional groups that contribute to its interaction with heat shock protein 90. The key features of its structure include:

  • A pyrido-pyrimidine core which is essential for binding to the ATP-binding pocket of heat shock protein 90.
  • Fluorinated phenyl group that enhances its binding affinity.
  • A methoxy group that may influence pharmacokinetic properties.

The compound's three-dimensional conformation allows it to effectively inhibit the ATPase activity of heat shock protein 90, leading to the degradation of client proteins essential for tumor growth .

Chemical Reactions Analysis

Reactions and Technical Details

NVP-HSP990 primarily acts through competitive inhibition of the ATP-binding site on heat shock protein 90. Upon binding, it disrupts the chaperone's function, leading to the degradation of client proteins such as c-Met and others involved in tumorigenesis. The compound has demonstrated significant efficacy in various cancer models by inducing apoptosis and inhibiting cell cycle progression in cancer cells .

In vitro studies have shown that NVP-HSP990 induces cell death through mechanisms involving apoptosis pathways, which can be assessed using assays such as annexin V-fluorescein isothiocyanate staining and Alamar blue assays .

Mechanism of Action

Process and Data

The mechanism of action for NVP-HSP990 involves several key processes:

  1. Inhibition of Heat Shock Protein 90: By binding to the ATP-binding site, NVP-HSP990 inhibits the chaperone activity of heat shock protein 90.
  2. Degradation of Client Proteins: This inhibition leads to the destabilization and subsequent degradation of several client proteins that are critical for cancer cell survival.
  3. Induction of Apoptosis: The disruption of cellular signaling pathways results in apoptosis, particularly in tumor cells that rely heavily on heat shock protein 90 for their growth .

In xenograft models, administration of NVP-HSP990 has led to significant tumor growth inhibition, underscoring its potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

NVP-HSP990 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 348.4 g/mol.
  • Solubility: Highly soluble in organic solvents; specific solubility data are not widely published but are essential for formulation development.
  • Stability: The compound shows good stability under physiological conditions, contributing to its oral bioavailability.

These properties are crucial for understanding how NVP-HSP990 can be effectively delivered in clinical settings .

Applications

Scientific Uses

NVP-HSP990 holds significant promise in various scientific applications:

  • Cancer Therapy: Targeting heat shock protein 90 makes it suitable for treating various malignancies, including gastric cancer and multiple myeloma.
  • Combination Therapies: Research indicates that NVP-HSP990 may enhance the efficacy of other anticancer agents when used in combination therapies.
  • Preclinical Studies: Ongoing research continues to explore its potential across different cancer types through preclinical models .

Properties

CAS Number

934343-74-5

Product Name

NVP-HSP990

IUPAC Name

(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyridin-2-yl)phenyl]-4-methyl-7,8-dihydro-6H-pyrido[4,3-d]pyrimidin-5-one

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C20H18FN5O2/c1-10-18-16(26-20(22)23-10)9-15(25-19(18)27)12-7-6-11(21)8-13(12)14-4-3-5-17(24-14)28-2/h3-8,15H,9H2,1-2H3,(H,25,27)(H2,22,23,26)/t15-/m1/s1

InChI Key

WSMQUUGTQYPVPD-OAHLLOKOSA-N

SMILES

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

HSP990; HSP-990; HSP 990; NVP HSP 990; NVP-HSP990; NVP HSP-990;

Canonical SMILES

CC1=C2C(=NC(=N1)N)CC(NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC

Isomeric SMILES

CC1=C2C(=NC(=N1)N)C[C@@H](NC2=O)C3=C(C=C(C=C3)F)C4=NC(=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.